molecular formula C7H6N2O B060298 5H-pyrrolo[3,4-b]pyridin-7(6H)-one CAS No. 1211584-54-1

5H-pyrrolo[3,4-b]pyridin-7(6H)-one

Cat. No. B060298
M. Wt: 134.14 g/mol
InChI Key: CGULSYWKVCXEHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones involves reactions of 7-hydroxy derivatives with various nucleophiles, demonstrating a versatile approach to modify this core structure for different applications. Goto et al. (1991) detailed these reactions, indicating their importance in producing derivatives with potential synthetic and medicinal utility (Goto et al., 1991).

Molecular Structure Analysis

Halim and Ibrahim (2022) conducted a comprehensive study on the molecular structure of a similar compound, providing insights into its spectral analysis, quantum studies, and theoretical properties. Their work, using various computational methods, highlights the complex nature of these molecules and their potential applications in material science and biochemistry (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

The chemical reactivity of 5H-pyrrolo[3,4-b]pyridin-7(6H)-one derivatives has been explored in various studies. For instance, a work by Gao and Lam (2008) describes [3 + 2] cycloaddition reactions, showcasing the compound's versatility in forming new heterocyclic structures with potential pharmacological activities (Gao & Lam, 2008).

Physical Properties Analysis

The physical properties of such compounds are crucial for their application in drug design and other fields. Although specific studies on 5H-pyrrolo[3,4-b]pyridin-7(6H)-one's physical properties are limited, related research emphasizes the importance of understanding solubility, stability, and crystallinity for effective application.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for the development of new therapeutics. The study by Narva et al. (2016) on pyrrolo[2,3-b]pyridine analogues offers insight into the antiproliferative properties of similar compounds, suggesting a potential for anticancer activity (Narva et al., 2016).

Scientific Research Applications

  • Pharmaceutical and Medicinal Chemistry :

    • Used in the synthesis of pharmaceuticals, including as a side-chain in the production of fourth-generation Cefpirome (Fu Chun, 2007).
    • Development as melanin concentrating hormone receptor 1 (MCH-R1) antagonists, with potential applications in metabolic disorders (Chae Jo Lim et al., 2013).
    • Application in the design and synthesis of c-Met inhibitors, indicating potential for cancer treatment (Na Liu et al., 2016).
  • Chemical Synthesis and Material Science :

    • Synthesis of various derivatives through reactions with nucleophiles, demonstrating its versatility as a chemical intermediate (T. Goto et al., 1991).
    • Development of fluorescent chemosensors for Fe3+/Fe2+ sensitivity, indicating potential applications in bioimaging and diagnostics (Pampa Maity et al., 2018).
    • Employed in regio- and chemoselective reduction reactions, highlighting its role in the synthesis of complex organic molecules (T. Goto et al., 1989).
  • Analytical and Structural Chemistry :

    • Utilized in the synthesis of novel fused heterocycles and pyrrolo[3,4-b]pyridin derivatives, indicating applications in the development of new chemical entities (H. A. A. El-Nabi, 2004).
    • Application in the theoretical and experimental investigations of molecular structures, demonstrating its role in understanding chemical bonding and interactions (Khaled Bahgat et al., 2009).

Safety And Hazards

The compound is associated with hazard statements H315, H319, and H335 . The safety information includes a signal word “Warning” and GHS07 pictograms .

Future Directions

Pyrrolopyrazine derivatives, which include 5H-pyrrolo[3,4-b]pyridin-7(6H)-one, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

5,6-dihydropyrrolo[3,4-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-6-5(4-9-7)2-1-3-8-6/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGULSYWKVCXEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=O)N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608213
Record name 5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-pyrrolo[3,4-b]pyridin-7(6H)-one

CAS RN

1211584-54-1
Record name 5,6-Dihydro-7H-pyrrolo[3,4-b]pyridin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[3,4-b]pyridin-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Ding, C Li, Y Shen, B Lu, Z Zhang… - Advanced Synthesis & …, 2016 - Wiley Online Library
Potassium hydroxide‐catalyzed hydrosilylation exhibits excellent activity and chemoselectivity for the reduction of cyclic imides under mild reaction conditions. The chemoselectivity of …
Number of citations: 35 onlinelibrary.wiley.com
G Deguest, A Devineau, L Bischoff, C Fruit… - Organic …, 2006 - ACS Publications
A novel one-pot methodology is described for the synthesis of functionalized pyrrolopyridinones using in situ generated formimines and an ortho-lithiated pyridinecarboxamide species. …
Number of citations: 24 pubs.acs.org

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